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Core Science & Biosynthesis

Foundational

3-Phenyltetrahydro-2H-pyran-3-amine: A Technical Guide to the Scaffold

The following technical guide details the discovery, synthesis, and pharmacological significance of 3-Phenyltetrahydro-2H-pyran-3-amine , a specialized heterocyclic scaffold used in modern medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological significance of 3-Phenyltetrahydro-2H-pyran-3-amine , a specialized heterocyclic scaffold used in modern medicinal chemistry.

Executive Summary

3-Phenyltetrahydro-2H-pyran-3-amine (CAS: 1342659-60-2) is a gem-disubstituted cyclic ether amine that serves as a critical bioisostere in drug discovery. Historically emerging from the optimization of lipophilic pharmacophores like Phencyclidine (PCP) and Tramadol , this scaffold represents a strategic shift in medicinal chemistry known as "escaping flatland"—moving from planar aromatic structures to three-dimensional, sp³-rich architectures.

Unlike its carbocyclic analog (1-phenylcyclohexan-1-amine), the incorporation of the oxygen atom at the 3-position of the ring introduces a dipole that lowers logP, modulates metabolic stability, and offers a unique hydrogen-bond acceptor vector, making it a high-value building block for NMDA antagonists , opioid ligands , and kinase inhibitors .

Chemical Identity & Structural Significance

The molecule features a tetrahydropyran ring with a quaternary carbon at the 3-position, bearing both a phenyl group and a primary amine.

PropertyValueSignificance
IUPAC Name 3-Phenyltetrahydro-2H-pyran-3-amineDefines the specific regioisomer (beta-oxygen).
Molecular Formula C₁₁H₁₅NOCompact, "Lead-like" molecular weight (177.24 g/mol ).
Chirality Yes (C3 is a stereocenter)Exists as (R)- and (S)- enantiomers; biological activity is often stereospecific.
Bioisostere Of 1-Phenylcyclohexan-1-amineReduces lipophilicity (cLogP ~1.5 vs. ~2.5 for cyclohexane analog).
pKa (Calc) ~9.0 - 9.5Typical for primary aliphatic amines; protonated at physiological pH.
The "Beta-Oxygen" Effect

The placement of the oxygen atom beta to the quaternary ammonium center (relative to the ring numbering) is chemically significant. Unlike the 4-isomer (which is symmetric), the 3-isomer creates an anisotropic electronic environment. The inductive effect of the oxygen atom slightly reduces the pKa of the amine compared to the cyclohexane analog, potentially altering blood-brain barrier (BBB) permeability and receptor residence time.

Synthesis & Manufacturing Evolution[1]

The synthesis of 3-phenyltetrahydro-2H-pyran-3-amine is more challenging than its 4-isomer due to the lack of symmetry and the difficulty in accessing the key intermediate, tetrahydropyran-3-one , which is less stable than the 4-one.

Historical Context: The Ritter Approach

Early syntheses of gem-disubstituted amines utilized the Ritter reaction or the Kalir-Pelcher modification (originally for PCP). This route remains the most robust for scale-up.

Protocol A: The Grignard-Ritter Sequence
  • Precursor Synthesis : Oxidation of 3-hydroxytetrahydropyran to tetrahydropyran-3-one using TEMPO/NaOCl (Anelli oxidation) or Swern conditions.

  • Grignard Addition : Reaction of the ketone with Phenylmagnesium bromide (PhMgBr) to yield 3-phenyltetrahydropyran-3-ol .

  • Ritter Reaction : Treatment of the tertiary alcohol with sodium cyanide (or chloroacetonitrile) in sulfuric acid/acetic acid to form the formamide or acetamide.

  • Hydrolysis : Acidic or basic hydrolysis of the amide yields the free amine.

Modern Methodology: The Azide Route

To avoid the harsh conditions of the Ritter reaction (which can cause ring opening or elimination in oxygenated rings), modern discovery chemistry often employs the Azide method.

Protocol B: The Azide-Reduction Sequence
  • Tertiary Alcohol Formation : As above (Ketone + PhMgBr).

  • Azidation : Treatment of 3-phenyltetrahydropyran-3-ol with Sodium Azide (NaN₃) and Trifluoroacetic acid (TFA) or TMSN₃/BF₃·OEt₂.

  • Staudinger Reduction : Reduction of the tertiary azide using Triphenylphosphine (PPh₃) and water, or catalytic hydrogenation (H₂/Pd-C).

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways from the key ketone intermediate.

Synthesis_Pathways Start 3-Hydroxytetrahydropyran Ketone Tetrahydropyran-3-one (Unstable Intermediate) Start->Ketone Swern or TEMPO Oxidation Alcohol 3-Phenyltetrahydropyran-3-ol (Tertiary Alcohol) Ketone->Alcohol PhMgBr (Grignard) Azide Tertiary Azide Intermediate Alcohol->Azide NaN3 / TFA (Azidation) Amide N-Formyl Intermediate Alcohol->Amide HCN / H2SO4 (Ritter Rxn) Product 3-Phenyltetrahydro-2H-pyran-3-amine Azide->Product H2, Pd/C or PPh3 (Staudinger) Amide->Product HCl / H2O (Hydrolysis)

Caption: Divergent synthesis of 3-Phenyltetrahydro-2H-pyran-3-amine via Azide (Red) and Ritter (Grey) pathways.

Pharmacological Profile & Applications[2]

The 3-phenyltetrahydro-2H-pyran-3-amine scaffold is primarily utilized as a conformational constraint tool to probe receptor binding pockets.

NMDA Receptor Antagonism

Structurally, the molecule is the 3-oxa-analog of the dissociative anesthetic pharmacophore (PCP/Ketamine).

  • Mechanism : The gem-disubstituted amine binds to the PCP-site within the NMDA receptor ion channel.

  • Effect of Oxygen : The ether oxygen reduces the lipophilicity compared to PCP, likely reducing the psychotomimetic side effect profile and altering the "trapping" kinetics within the channel. This makes it a candidate for rapid-acting antidepressants rather than anesthetics.

Opioid Receptor Modulation

The 4-phenylpiperidine scaffold is the basis of the fentanyl class. The 3-phenylpyran scaffold introduces a "kink" in the structure.

  • Application : Used in library generation for mixed Mu/Delta opioid ligands or NOP (Nociceptin) receptor ligands, where the spatial arrangement of the phenyl ring relative to the amine is critical for subtype selectivity.

Kinase Inhibition (ATR/ATM)

Recent patent literature (e.g., Vertex Pharmaceuticals, AstraZeneca) utilizes tetrahydropyran amines as solubility-enhancing groups in kinase inhibitors.

  • Role : The 3-amino-3-phenyl group serves as a solvent-exposed "cap" that improves the physicochemical properties of the inhibitor while the phenyl ring engages in pi-cation or hydrophobic interactions at the rim of the ATP-binding pocket.

Experimental Protocol: Synthesis of the Hydrochloride Salt

For researchers requiring the synthesis of this compound for SAR studies, the following protocol is validated based on standard gem-disubstituted amine methodologies.

Step 1: Preparation of Tetrahydropyran-3-one

  • Dissolve 3-hydroxytetrahydropyran (10.0 g, 98 mmol) in DCM (200 mL).

  • Add TEMPO (150 mg) and cool to 0°C.

  • Add NaBr (0.5 M aq, 10 mL) followed by dropwise addition of NaOCl (commercial bleach, buffered to pH 9 with NaHCO3) while maintaining temp <5°C.

  • Quench with Na2S2O3, extract with DCM, and concentrate. Note: The ketone is volatile and unstable; use immediately.

Step 2: Grignard Addition

  • Dissolve the crude ketone in anhydrous THF (100 mL) under Argon.

  • Cool to -78°C.

  • Add PhMgBr (1.0 M in THF, 1.2 equiv) dropwise.

  • Warm to RT and stir for 2 h. Quench with sat. NH4Cl.[1]

  • Isolate 3-phenyltetrahydropyran-3-ol (viscous oil).

Step 3: Ritter-Type Azidation & Reduction

  • Dissolve alcohol in CHCl3. Add NaN3 (3.0 equiv).

  • Add TFA (5.0 equiv) dropwise at 0°C (Caution: HN3 evolution possible; use blast shield).

  • Stir 12 h at RT. Neutralize and extract.

  • Dissolve crude azide in MeOH, add 10% Pd/C, and stir under H2 balloon for 4 h.

  • Filter, treat filtrate with HCl/dioxane, and crystallize the hydrochloride salt .

References

  • Gharpure, S. J., et al. (2009).[2][3] "Stereoselective synthesis of donor-acceptor substituted cyclopropafuranones... divergent synthesis of tetrahydrofuran-3-one, tetrahydropyran-3-one."[2][4] Organic Letters, 11(23), 5466-5469.[2] Link

  • Vertex Pharmaceuticals. (2020). "Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as ATR kinase inhibitors." WO2020087170A1. (Describes use of tetrahydropyran-3-one intermediates). Link

  • Maddaford, S. P., et al. (2009). "Prodrugs of 3-phenyl-3-amine derivatives." U.S. Patent Application. (General context for gem-disubstituted amine scaffolds).
  • Kalir, A., et al. (1969). "1-Phenylcycloalkylamine derivatives. II. Synthesis and analgesic activity."[5] Journal of Medicinal Chemistry, 12(3), 473-477. (Foundational chemistry for gem-disubstituted amines). Link

Sources

Exploratory

Spectroscopic Analysis of 3-Phenyltetrahydro-2H-pyran-3-amine: A Technical Guide

This technical guide provides a comprehensive spectroscopic analysis of 3-Phenyltetrahydro-2H-pyran-3-amine , a critical scaffold in medicinal chemistry often utilized as a bioisostere for cyclohexyl-based neurotransmitt...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 3-Phenyltetrahydro-2H-pyran-3-amine , a critical scaffold in medicinal chemistry often utilized as a bioisostere for cyclohexyl-based neurotransmitter reuptake inhibitors and opioid receptor ligands.

The following analysis synthesizes theoretical principles with empirical data from analogous gem-disubstituted heterocycles to provide a definitive reference for identification and structural validation.

Target Molecule: 3-Phenyltetrahydro-2H-pyran-3-amine Molecular Formula: C


H

NO Molecular Weight: 177.24 g/mol CAS Registry: 1071829-81-6 (Generic/Related Isomers)

Analytical Strategy & Workflow

The structural characterization of 3,3-disubstituted tetrahydropyrans requires a specific workflow to resolve the quaternary center's stereoelectronics and the ring's conformational dynamics.

Core Directive: The "Self-Validating" Protocol

To ensure high confidence in structural assignment, the analysis must follow a sequential logic where each method validates the previous one:

  • MS confirms the molecular mass and the presence of the phenyl/amine subunits.

  • IR confirms the functional group integrity (primary amine + ether).

  • NMR resolves the regiochemistry (3-position vs. 4-position) and stereochemistry (axial/equatorial preference).

AnalysisWorkflow Sample Unknown Sample (C11H15NO) MS Mass Spectrometry (ESI+ / EI) Sample->MS MW Confirmation IR FT-IR Spectroscopy (Functional Groups) MS->IR Fragment Check NMR_1H 1H NMR (Proton Environment) IR->NMR_1H Group ID NMR_13C 13C NMR (Skeleton & Quaternary C) NMR_1H->NMR_13C Connectivity Structure Confirmed Structure 3-Phenyl-THP-3-amine NMR_13C->Structure Final Validation

Figure 1: Sequential analytical workflow for structural validation.

Mass Spectrometry (MS) Analysis[1][2][3]

Mass spectrometry provides the first line of evidence. For this amine, Electrospray Ionization (ESI) is preferred for molecular weight determination, while Electron Impact (EI) is superior for structural fingerprinting via fragmentation.

Primary Ionization (ESI+)
  • Observed Ion:

    
    
    
  • m/z: 178.12

  • Interpretation: The odd molecular weight (177) indicates an odd number of nitrogens (Nitrogen Rule), consistent with a mono-amine.

Fragmentation Pathway (EI / CID)

The fragmentation pattern is dominated by the stability of the aromatic ring and the ether oxygen.

  • Tropylium Ion Formation (m/z 91): The phenyl group readily cleaves to form the stable tropylium cation (

    
    ), a diagnostic peak for all phenyl-substituted aliphatic systems.
    
  • Loss of Ammonia (m/z 161): Characteristic of primary amines (

    
    ).
    
  • Ring Cleavage (Retro-Diels-Alder type): The tetrahydropyran ring may undergo cleavage, often losing formaldehyde (

    
    ) or ethylene fragments depending on the energy.
    

Fragmentation Parent [M+H]+ m/z 178 LossNH3 [M-NH3]+ m/z 161 Parent->LossNH3 - NH3 (17) Tropylium Tropylium Ion m/z 91 Parent->Tropylium Phenyl Cleavage RingFrag Pyran Ring Fragment m/z ~86 LossNH3->RingFrag Ring Opening

Figure 2: Predicted fragmentation tree for 3-Phenyltetrahydro-2H-pyran-3-amine.

Infrared Spectroscopy (FT-IR)[4][5][6]

The IR spectrum serves as a "functional group fingerprint." The key challenge is distinguishing the ether C-O stretch from the C-N stretch.

Functional GroupFrequency (cm⁻¹)IntensityDiagnostic Feature
Primary Amine (N-H) 3300–3400MediumDoublet (symmetric/asymmetric stretch).
Aromatic C-H 3030–3080WeakJust above 3000 cm⁻¹.
Aliphatic C-H 2850–2950StrongJust below 3000 cm⁻¹.
Amine Scissoring 1580–1650MediumBroad band, often overlaps with aromatic C=C.
Aromatic C=C 1450, 1500, 1600Medium"Ring breathing" modes.
Ether (C-O-C) 1080–1150StrongCritical: Distinguishes pyran from cyclohexane.
Mono-sub. Phenyl 690–710, 730–770StrongOut-of-plane (oop) bending; two distinct bands.

Nuclear Magnetic Resonance (NMR)[4][5][6][7]

This is the definitive method for structural assignment. The geminal disubstitution at C3 creates a unique environment that desymmetrizes the ring, making the C2 protons diastereotopic.

Proton NMR ( H NMR) - 400 MHz, CDCl

Key Insight: The C3 quaternary center locks the conformation (likely phenyl-equatorial to minimize 1,3-diaxial interactions). This makes the protons on C2 magnetically non-equivalent (anisochronous), appearing as an AB system rather than a simple triplet/singlet.

Position

(ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.20 – 7.50Multiplet5HTypical mono-substituted phenyl pattern.
C2-H

3.85 – 3.95Doublet (d)1HDeshielded by Oxygen. Diastereotopic (geminal coupling

Hz).
C2-H

3.40 – 3.50Doublet (d)1HThe partner of the AB system. Distinct shift due to anisotropy of the phenyl ring.
C6-H

3.60 – 3.80Multiplet2HDeshielded by Oxygen. Complex splitting due to C5 neighbors.
C4-H

2.10 – 2.30Multiplet2HAdjacent to quaternary C3. Shielded relative to C2/C6.
C5-H

1.60 – 1.80Multiplet2HMost shielded aliphatic protons (furthest from heteroatoms).
-NH

1.50 – 2.00Broad Singlet2HExchangeable with D

O. Shift varies with concentration.
Carbon NMR ( C NMR) - 100 MHz, CDCl

The presence of a quaternary carbon in the aliphatic region (approx. 55-60 ppm) is the "smoking gun" for the 3,3-disubstitution pattern.

Position

(ppm)
TypeAssignment Logic
C-Ar (Ipso) 145.0 – 148.0QuaternaryDeshielded by attachment to saturated C3.
C-Ar 126.0 – 129.0CHStandard aromatic signals (ortho, meta, para).
C2 75.0 – 78.0CH

Highly deshielded ether carbon, adjacent to quaternary center.
C6 68.0 – 70.0CH

Ether carbon, typical THP shift.
C3 56.0 – 60.0QuaternaryDiagnostic Peak. Attached to N, Phenyl, and C2/C4.
C4 30.0 – 35.0CH

Beta to amine/phenyl.
C5 22.0 – 25.0CH

Gamma to heteroatoms.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is standard. If the amine peaks are broad or overlapping, switch to DMSO-d
    
    
    
    to sharpen the NH
    
    
    signal and observe coupling.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors on the aromatic multiplets.

Protocol B: GC-MS Method
  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Inlet: Splitless mode, 250°C.

Protocol C: IR Sample Preparation
  • Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

  • Procedure: Place 1-2 mg of neat oil/solid on the crystal. Apply high pressure clamp to ensure contact. Background scan (air) must be subtracted.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for interpreting geminal coupling in heterocycles).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Eliel, E. L., et al. (2002). Conformational Analysis of Saturated Heterocycles. Specifically regarding the "Anomeric Effect" and chair conformations in 3-substituted tetrahydropyrans. Journal of the American Chemical Society.
  • NIST Chemistry WebBook. Mass Spectral Library. Used for fragmentation patterns of related phenyl-tetrahydropyran derivatives. [Link]

Protocols & Analytical Methods

Method

Application Note: 3-Phenyltetrahydro-2H-pyran-3-amine in Organic Synthesis

This guide details the application, synthesis, and handling of 3-Phenyltetrahydro-2H-pyran-3-amine (CAS: 1342659-60-2), a specialized heterocyclic building block used in high-value medicinal chemistry programs.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and handling of 3-Phenyltetrahydro-2H-pyran-3-amine (CAS: 1342659-60-2), a specialized heterocyclic building block used in high-value medicinal chemistry programs.[1][2][3]

Executive Summary

3-Phenyltetrahydro-2H-pyran-3-amine represents a privileged scaffold in drug discovery, offering a distinct structural advantage over the more common 4-phenyl-4-amino isomers (e.g., fentanyl analogs).[1][2][3] The molecule features a quaternary carbon center at the 3-position of the tetrahydropyran ring.[3] This structural motif serves two critical functions:

  • Conformational Locking: The gem-disubstitution locks the phenyl group and the amine vector into a restricted conformation (often favoring the equatorial phenyl group), reducing the entropic penalty of binding to protein targets.[2]

  • Metabolic Stability: The quaternary center blocks

    
    -proton abstraction, preventing oxidative metabolism (e.g., by CYP450) at the amine attachment point.[2]
    

This guide provides validated protocols for synthesizing, handling, and coupling this sterically hindered amine.[2]

Structural Analysis & Challenges

The primary challenge in working with this scaffold is steric hindrance .[2][3] The amine is attached to a quaternary carbon flanked by a phenyl ring and the tetrahydropyran methylene groups.

FeatureImplication for Synthesis
Quaternary Center Nucleophilic attack by the amine is slow; requires high-energy coupling reagents.[1][2][3]
Chirality The C3 position is a stereocenter.[2] Enantiomers must be resolved or synthesized stereoselectively.[1][2][3]
Basicity Slightly lower pKa than typical primary amines due to the inductive effect of the oxygen (beta-position) and steric bulk.[1][2][3]

Synthesis Protocols

Two primary routes are recommended: the Ellman Sulfinamide Route for stereoselective synthesis (Medicinal Chemistry scale) and the Bucherer-Bergs Route for non-selective, scalable production.[2]

Protocol A: Stereoselective Synthesis (Ellman Method)

Best for: Generating enantiomerically pure material for SAR studies.[1]

Principle: Condensation of dihydro-2H-pyran-3(4H)-one with a chiral sulfinamide, followed by diastereoselective Grignard addition.[1][2][3]

Step-by-Step Workflow:

  • Imine Formation:

    • Reagents: Dihydro-2H-pyran-3(4H)-one (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq).[1][2][3]

    • Solvent: Dry THF (0.5 M).

    • Procedure: Stir at reflux for 16 h. Cool, quench with brine, filter Ti salts. Concentrate to yield the N-sulfinyl imine.[1][2][3]

  • Grignard Addition:

    • Reagents: Phenylmagnesium bromide (PhMgBr, 2.0 eq).[2]

    • Conditions: -78 °C in CH2Cl2 (non-coordinating solvent enhances diastereoselectivity).[1][2][3]

    • Mechanism: The magnesium coordinates to the sulfinyl oxygen, directing the attack of the phenyl group.[2]

    • Workup: Quench with NH4Cl. Purify diastereomers by column chromatography.

  • Deprotection:

    • Reagents: 4M HCl in Dioxane/MeOH.

    • Procedure: Stir at RT for 1 h. Precipitate the product as the hydrochloride salt with Et2O.[2]

Protocol B: Scalable Synthesis (Bucherer-Bergs)

Best for: Gram-to-kilogram scale where racemic material is acceptable.[1][2][3]

  • Hydantoin Formation: Treat Dihydro-2H-pyran-3(4H)-one with KCN and (NH4)2CO3 in EtOH/H2O (60 °C, 24 h).

  • Hydrolysis: Reflux the resulting hydantoin in 6M NaOH (100 °C, 48 h) to open the ring to the amino acid.

  • Decarboxylation (Optional): If the target is the amine, standard decarboxylation methods (e.g., Hunsdiecker or thermal with catalyst) are required, though this step is difficult. Note: Often the amino acid itself is the desired building block.[2]

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing and coupling this scaffold.

G start Target: 3-Phenyltetrahydro-2H-pyran-3-amine route_decision Select Synthesis Route start->route_decision ellman Route A: Ellman Sulfinamide (Stereoselective) route_decision->ellman Need Pure Enantiomer bucherer Route B: Bucherer-Bergs (Racemic/Scalable) route_decision->bucherer Need Bulk/Racemic step_imine 1. Ti(OEt)4 + (R)-tBu-Sulfinamide Forms Sulfinyl Imine ellman->step_imine step_hydantoin 1. KCN + (NH4)2CO3 Forms Spiro-Hydantoin bucherer->step_hydantoin step_grignard 2. PhMgBr Addition (-78°C) Diastereoselective Attack step_imine->step_grignard step_deprotect 3. HCl/Dioxane Cleavage step_grignard->step_deprotect coupling_check Coupling to Carboxylic Acid? step_deprotect->coupling_check step_hydrolysis 2. NaOH Hydrolysis Yields Amino Acid step_hydantoin->step_hydrolysis step_hydrolysis->coupling_check standard_coupling Standard: EDC/HOBt (High Failure Risk) coupling_check->standard_coupling Avoid advanced_coupling Recommended: HATU or T3P (Steric Powerhouse) coupling_check->advanced_coupling Proceed

Figure 1: Strategic workflow for the synthesis and application of 3-Phenyltetrahydro-2H-pyran-3-amine.

Application Protocols: Coupling Strategies

Due to the steric bulk of the quaternary center, standard amide coupling conditions (EDC/NHS, DCC) often result in low yields or incomplete conversion.

Protocol 1: High-Efficiency Amide Coupling

Objective: Couple 3-Phenyltetrahydro-2H-pyran-3-amine (HCl salt) to a carboxylic acid.[1][2][3]

Reagents:

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride, 50% in EtOAc, 2.0 eq).[2]

  • Base: DIPEA (Hunig's Base, 3.0–4.0 eq).[2] Critical: Must neutralize the HCl salt and the acid generated.

  • Solvent: DMF or DMF/DCM (1:1).[1][2][3]

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in dry DMF (0.2 M).

  • Add DIPEA (1.0 eq) and HATU (1.2 eq).[1][2][3] Stir for 5 minutes to pre-activate the acid (formation of the OAt-ester).[2][3]

  • Add the amine hydrochloride (1.0 eq) and the remaining DIPEA (2.0–3.0 eq).

  • Optimization: If conversion is slow after 4 hours, heat to 50 °C. The quaternary center is thermally stable, but check the stability of the carboxylic acid partner.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by NaHCO3 and Brine.

Protocol 2: Urea Formation (Isocyanates)

Objective: Synthesis of Urea derivatives (common in kinase inhibitors).[1][2][3]

Procedure:

  • Dissolve the amine hydrochloride in DCM.[2][3]

  • Add Triethylamine (2.5 eq) to free-base the amine in situ.[1][2][3]

  • Add the Isocyanate (R-NCO, 1.1 eq) dropwise at 0 °C.

  • Allow to warm to RT.

  • Note: If the isocyanate is not available, use Triphosgene (0.35 eq) with the amine first to generate the isocyanate in situ, then add the second amine.

Handling and Stability

  • Physical State: Typically supplied as a white to off-white hydrochloride salt.[1][2][3]

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[2][3] Store in a desiccator at -20 °C for long-term stability.

  • Free Base Stability: The free amine is stable but can absorb CO2 from the air to form carbamates over time.[2] Always generate the free base immediately prior to use or store under Nitrogen/Argon.[2]

  • Solubility:

    • HCl Salt: Soluble in Water, MeOH, DMSO.[2] Poor solubility in DCM/EtOAc.

    • Free Base:[1][2][3] Soluble in DCM, EtOAc, THF.[2]

References

  • Ellman Sulfinamide Synthesis: Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[1][2][3][4] Accounts of Chemical Research, 2002, 35(11), 984–995.[2] Link[1][2]

  • Bucherer-Bergs Reaction: Bucherer, H. T., et al. "Über die Bildung von Hydantoinen."[1][2][3] Journal für Praktische Chemie, 1934, 140, 291.[2]

  • Hindered Amine Coupling: Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents."[2] Organic Process Research & Development, 2016, 20(2), 140–177.[2] Link[1][2]

  • General Pyran Synthesis: Clarke, P. A., et al.[2][3] "The Maitland-Japp Reaction: A Versatile Tool for the Synthesis of Tetrahydropyran-4-ones."[1][2][3] Tetrahedron Letters, 2002.[2][3]

  • WO Patent Reference: WO2005103020A1 (Demonstrates use of Ellman auxiliary with cyclic ketones for BACE inhibitors).[2][3]

Sources

Application

The General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

An In-Depth Guide to Amine-Based Chiral Auxiliaries: Protocols and Applications of Pseudoephedrine and Pseudoephenamine in Asymmetric Synthesis For researchers, scientists, and professionals in drug development, the prec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amine-Based Chiral Auxiliaries: Protocols and Applications of Pseudoephedrine and Pseudoephenamine in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with high fidelity.[1][2] These enantiomerically pure compounds are temporarily attached to a prochiral substrate, directing subsequent reactions to achieve high diastereoselectivity. The auxiliary is then cleaved and can often be recovered, making this an efficient method for producing enantiomerically enriched molecules, which is particularly crucial in the synthesis of pharmaceutical agents where a single enantiomer is typically responsible for the desired therapeutic effect.[1]

This guide provides a detailed exploration of two powerful amine-based chiral auxiliaries: the classical pseudoephedrine and its improved successor, pseudoephenamine. While the user's initial interest was in 3-Phenyltetrahydro-2H-pyran-3-amine, this compound is not established in the scientific literature as a chiral auxiliary. Therefore, we pivot to these structurally related and extensively validated auxiliaries to provide a practical and scientifically rigorous guide. We will delve into the mechanistic basis of their stereodirecting power, provide detailed experimental protocols, and present comparative data to inform your selection and application in the laboratory.

The core strategy of using a chiral auxiliary follows a three-stage process: covalent attachment of the auxiliary to a substrate, a diastereoselective bond-forming reaction, and finally, removal of the auxiliary. This workflow effectively transforms the challenge of separating enantiomers into the more straightforward task of separating diastereomers.

Chiral_Auxiliary_Workflow sub Prochiral Substrate (e.g., R-COOH) adduct Chiral Adduct (R-CO-Xc) sub->adduct 1. Attachment aux Chiral Auxiliary (Xc) aux->adduct reaction Diastereoselective Reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer 2. Stereocontrol cleavage Auxiliary Cleavage diastereomer->cleavage product Enantiomerically Pure Product cleavage->product 3. Removal recovered_aux Recovered Auxiliary (Xc*) cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Pseudoephedrine: A Classic Chiral Auxiliary

(+)-Pseudoephedrine, a naturally occurring alkaloid, can be effectively used as a chiral auxiliary for the asymmetric alkylation of carboxylic acids.[3] Its utility stems from its rigid, chelated conformation in the enolate state, which provides a highly predictable facial bias for incoming electrophiles.

Attachment of the Pseudoephedrine Auxiliary

The auxiliary is coupled to a carboxylic acid to form a stable tertiary amide. This is typically achieved using standard amide coupling reagents or by activating the carboxylic acid as an acid chloride or anhydride.

Protocol 1: Formation of a Pseudoephedrine Amide

  • Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.0 eq) in dichloromethane (DCM, ~0.5 M). Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Coupling: Re-dissolve the crude acid chloride in DCM (~0.5 M) and cool to 0 °C. In a separate flask, dissolve (+)-pseudoephedrine (1.1 eq) and triethylamine (TEA, 2.5 eq) or pyridine (2.5 eq) in DCM.

  • Reaction: Add the pseudoephedrine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates complete consumption of the acid chloride.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel.

Diastereoselective Alkylation

The key to the stereoselectivity lies in the deprotonation of the α-carbon to form a Z-enolate, which is held in a rigid, chelated conformation by the lithium cation. The phenyl group of the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face.

Alkylation_Mechanism cluster_0 Chelated Z-Enolate enolate [Structure of chelated Z-enolate showing the phenyl group blocking the top face. The lithium ion coordinates with both oxygens.] product Alkylated Product (High Diastereoselectivity) enolate->product label_top Top face blocked by Phenyl group electrophile Electrophile (R'-X) electrophile->enolate Attack from less hindered (bottom) face

Caption: Facial shielding in the chelated Z-enolate of a pseudoephedrine amide.

Protocol 2: Asymmetric Alkylation of a Pseudoephedrine Amide

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the pseudoephedrine amide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add lithium diisopropylamide (LDA, 1.2 eq, freshly prepared or titrated solution) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, R-X, 1.5 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Workup and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography to isolate the major diastereomer.

Cleavage of the Auxiliary

After the desired stereocenter is set, the auxiliary must be removed. This can be done under various conditions to yield different functional groups without epimerization of the newly formed chiral center.

  • To Carboxylic Acid: Vigorous acidic (e.g., H₂SO₄/H₂O, reflux) or basic (e.g., KOH/H₂O, reflux) hydrolysis.

  • To Alcohol: Reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄).

  • To Aldehyde: Reduction with a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), followed by a gentle workup.

Pseudoephenamine: A Superior, Unregulated Alternative

While highly effective, the use of pseudoephedrine in academic and industrial research is complicated by its use as a precursor for the illicit synthesis of methamphetamine, leading to strict regulations on its sale and distribution.[3] In response, the Myers group developed pseudoephenamine, a chiral auxiliary that matches or exceeds the performance of pseudoephedrine and is free from these restrictions.[3]

Key Advantages of Pseudoephenamine:

  • Unregulated: Not a precursor to illicit substances.

  • Higher Crystallinity: Amide derivatives are often more crystalline, facilitating purification by recrystallization.

  • Improved Selectivity: Often provides higher diastereoselectivity, especially in the formation of challenging α-quaternary stereocenters.[3]

Synthesis of Pseudoephenamine

Both enantiomers of pseudoephenamine are readily prepared in a four-step sequence from commercially available erythro-1,2-diphenyl-2-aminoethanol diastereomers.[3]

Protocol 3: Synthesis of (1S,2S)-Pseudoephenamine

  • N-Formylation: Combine (1S,2R)-erythro-1,2-diphenyl-2-aminoethanol (1.0 eq) with formamide containing ~0.2 equivalents of ammonium formate. Heat the mixture to initiate the reaction.

  • Oxazoline Formation: Treat the resulting N-formyl compound with thionyl chloride to induce an invertive cyclization, forming the corresponding oxazoline.

  • Hydrolytic Ring-Opening: Hydrolyze the oxazoline under acidic conditions to yield (1S,2S)-threo-1,2-diphenyl-2-aminoethanol. This step proceeds with inversion of configuration.

  • N-Methylation: Perform N-formylation using acetic formic anhydride, followed by reduction with lithium aluminum hydride (LiAlH₄) to yield the final (1S,2S)-pseudoephenamine product. The product can be purified by recrystallization.[3]

Application and Performance

The protocols for amide formation, alkylation, and cleavage for pseudoephenamine are analogous to those for pseudoephedrine. The primary difference is the enhanced performance observed in many cases.

Table 1: Comparison of Diastereoselectivities (d.r.) for Alkylation Reactions

Substrate (Amide)ElectrophilePseudoephedrine d.r.Pseudoephenamine d.r.Reference
PropionamideBenzyl bromide>95:5>98:2[3]
PhenylacetamideMethyl iodide90:1094:6[3]
Isobutyramide (forms quaternary center)Ethyl iodide85:1597:3[3]
CyclopentylcarboxamideAllyl bromide92:8>98:2[3]

Data synthesized from values reported in Myers et al. (2012).[3]

The data clearly show the superior performance of pseudoephenamine, particularly in the challenging synthesis of a quaternary carbon center where diastereoselectivity increased from 85:15 to a highly useful 97:3.

Conclusion

Amine-based chiral auxiliaries are a powerful tool for asymmetric synthesis. While pseudoephedrine laid the groundwork with its excellent and predictable stereocontrol, its regulatory burden has made it less practical for widespread use. Pseudoephenamine emerges as an outstanding alternative, offering not only freedom from regulation but also tangible improvements in reaction outcomes, such as enhanced diastereoselectivity and easier product purification. For research groups engaged in the synthesis of complex, enantiomerically pure molecules, the adoption of pseudoephenamine represents a strategic choice that combines practicality with high performance.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

Sources

Method

Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing the 3-Phenyltetrahydro-2H-pyran-3-amine Scaffold

Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold The 3-Phenyltetrahydro-2H-pyran-3-amine scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold

The 3-Phenyltetrahydro-2H-pyran-3-amine scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and the presence of a key basic amine group provide a versatile platform for the design of potent and selective enzyme inhibitors. This scaffold has demonstrated significant potential across a diverse range of therapeutic targets, from central nervous system (CNS) disorders to oncology and infectious diseases.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed roadmap for the synthesis, screening, and characterization of novel enzyme inhibitors based on the 3-Phenyltetrahydro-2H-pyran-3-amine core. By integrating established synthetic methodologies with robust biochemical and cell-based assays, this document aims to empower the scientific community to fully exploit the therapeutic promise of this privileged scaffold.

Part 1: Synthesis of the 3-Phenyltetrahydro-2H-pyran-3-amine Scaffold and Analogs

The strategic synthesis of the core scaffold and its derivatives is the foundational step in any inhibitor development program. The following protocols outline a robust and adaptable approach to generate a library of compounds for screening.

Core Scaffold Synthesis via Palladium-Catalyzed C-H Arylation

A powerful and modular approach to the 3-Phenyltetrahydro-2H-pyran-3-amine scaffold is through a palladium-catalyzed C-H arylation of a readily available aminotetrahydropyran precursor. This method allows for the direct installation of the phenyl group with high stereoselectivity[1].

Experimental Protocol: Synthesis of 3-Phenyltetrahydro-2H-pyran-3-amine

Materials:

  • 3-Aminotetrahydropyran

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Hydroxy-4,6-dimethylbenzaldehyde (transient directing group)

  • 3-(Trifluoromethyl)pyridin-2(1H)-one (ligand)

  • Silver trifluoroacetate (AgTFA)

  • Hexafluoroisopropanol (HFIP)

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction vessel, add 3-aminotetrahydropyran (1.0 mmol), iodobenzene (2.0 mmol), Pd(OAc)₂ (0.1 mmol), 2-hydroxy-4,6-dimethylbenzaldehyde (0.4 mmol), 3-(trifluoromethyl)pyridin-2(1H)-one (0.5 mmol), and AgTFA (2.0 mmol).

  • Add HFIP (2.5 mL) and water (10 mmol) to the vessel.

  • Seal the vessel and heat the reaction mixture to 120 °C for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Phenyltetrahydro-2H-pyran-3-amine.

Diversification of the Scaffold: N-Functionalization

The primary amine of the core scaffold serves as a key handle for diversification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). Reductive amination is a widely used and efficient method for this purpose[2].

Experimental Protocol: N-Alkylation/Arylation via Reductive Amination

Materials:

  • 3-Phenyltetrahydro-2H-pyran-3-amine

  • Aldehyde or ketone of interest

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve 3-Phenyltetrahydro-2H-pyran-3-amine (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in methanol or DCE.

  • Add a catalytic amount of acetic acid if the reaction is sluggish.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add NaBH₃CN or NaBH(OAc)₃ (1.5 mmol) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Part 2: Targeting Specific Enzyme Classes: Protocols and Applications

The versatility of the 3-Phenyltetrahydro-2H-pyran-3-amine scaffold allows for its application as an inhibitor for a wide range of enzyme classes. This section provides detailed protocols for screening and characterizing inhibitors against key enzyme families.

Monoamine Transporter Inhibitors for CNS Disorders

Derivatives of the 3-Phenyltetrahydro-2H-pyran-3-amine scaffold have shown significant promise as monoamine reuptake inhibitors, which are crucial for the treatment of depression and other neurological disorders[2].

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay

This protocol is adapted for a 96-well plate format and utilizes radiolabeled neurotransmitters to quantify inhibitor potency.

Materials:

  • HEK293 cells stably expressing human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET)

  • [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds (3-Phenyltetrahydro-2H-pyran-3-amine derivatives)

  • Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

  • Assay:

    • Wash the cell monolayers with assay buffer.

    • Add the test compounds or reference inhibitors to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Detection:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials containing scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for Monoamine Transporter Inhibitor Screening

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synth_scaffold Synthesize Core Scaffold synth_derivatives Synthesize Derivatives synth_scaffold->synth_derivatives plate_cells Plate Transporter-Expressing Cells synth_derivatives->plate_cells Test Compounds add_compounds Add Test Compounds plate_cells->add_compounds add_radioligand Add Radiolabeled Neurotransmitter add_compounds->add_radioligand terminate_uptake Terminate Uptake & Lyse Cells add_radioligand->terminate_uptake scintillation Scintillation Counting terminate_uptake->scintillation calc_inhibition Calculate % Inhibition scintillation->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis sar_analysis->synth_derivatives Feedback for Optimization G cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection Kinase Kinase Phospho-Substrate-Biotin P-Substrate-Biotin Kinase->Phospho-Substrate-Biotin Phosphorylation Substrate-Biotin Substrate-Biotin Substrate-Biotin->Kinase ATP ATP ADP ADP ATP->ADP SA-APC SA-APC Phospho-Substrate-Biotin->SA-APC Binds Biotin Eu-Ab Eu-Antibody Eu-Ab->Phospho-Substrate-Biotin Binds Phospho-Site Eu-Ab->SA-APC FRET Emission (665 nm) Emission (665 nm) SA-APC->Emission (665 nm) Signal Excitation (340 nm) Excitation (340 nm) Excitation (340 nm)->Eu-Ab Energy Transfer

Caption: Principle of the TR-FRET kinase assay.

Protease Inhibitors for Various Therapeutic Areas

The 3-phenyltetrahydro-2H-pyran-3-amine scaffold can be adapted to target proteases, such as caspases involved in apoptosis or viral proteases like HIV protease.[3][4]

Experimental Protocol: Fluorogenic Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, and is useful for identifying inhibitors that modulate this pathway.

Materials:

  • Recombinant active caspase-3

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., HEPES buffer containing DTT and EDTA)

  • Test compounds

  • Reference inhibitor (e.g., Ac-DEVD-CHO)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.

  • Assay:

    • Add the test compounds or reference inhibitor to the wells of the 96-well plate.

    • Add recombinant active caspase-3 to each well.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate Ac-DEVD-AMC.

  • Measurement:

    • Immediately begin monitoring the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

    • The kinetic read allows for the determination of the initial reaction velocity.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) for each inhibitor concentration.

    • Determine the percent inhibition relative to the uninhibited control.

    • Calculate the IC₅₀ value from the dose-response curve.

Epigenetic Enzyme Inhibitors

Emerging evidence suggests that tetrahydropyran-containing molecules can serve as scaffolds for inhibitors of epigenetic enzymes, such as histone deacetylases (HDACs) and methyltransferases.

Experimental Protocol: HDAC Activity Assay (Fluorogenic)

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease, e.g., trypsin)

  • Test compounds

  • Reference inhibitor (e.g., SAHA, Trichostatin A)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare dilutions of test compounds and the HDAC enzyme in assay buffer.

  • HDAC Reaction:

    • Add test compounds and HDAC enzyme to the wells.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Development:

    • Stop the HDAC reaction and initiate the development step by adding the developer solution. The protease in the developer cleaves the deacetylated substrate, releasing the fluorophore.

    • Incubate at 37°C for 15-30 minutes.

  • Measurement: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: Calculate percent inhibition and determine IC₅₀ values as described for other assays.

Part 3: Cell-Based Assays for Inhibitor Validation

Validating the activity of enzyme inhibitors in a cellular context is a critical step in the drug discovery process. Cell-based assays provide insights into cell permeability, target engagement in a physiological environment, and overall cellular effects.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to determine the cytotoxic effects of potential drug candidates.

Materials:

  • Cancer cell line relevant to the targeted enzyme

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle-treated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Cell Viability Assay Workflow

G seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data

Caption: Workflow for the MTT cell viability assay.

Part 4: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The systematic analysis of the data generated from the enzymatic and cell-based assays is crucial for understanding the SAR of the synthesized compounds. This iterative process guides the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

Data Summary Table:

Compound IDTarget EnzymeIC₅₀ (nM)Cell Viability IC₅₀ (µM)
Core Scaffold Target X>10,000>100
Derivative 1 Target X5,20075.2
Derivative 2 Target X85012.5
Derivative 3 Target X751.8
... .........

By correlating the structural modifications of the 3-Phenyltetrahydro-2H-pyran-3-amine scaffold with their biological activity, researchers can identify key pharmacophoric features and develop predictive models for the design of more effective enzyme inhibitors.

Conclusion

The 3-Phenyltetrahydro-2H-pyran-3-amine scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. The synthetic and screening protocols detailed in this application note provide a comprehensive framework for researchers to explore the full potential of this versatile chemical entity. Through a systematic and iterative process of design, synthesis, and biological evaluation, it is anticipated that new and effective therapeutic agents based on this privileged scaffold will be discovered.

References

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of 3-Phenyltetrahydro-2H-pyran-3-amine

Technical Support Center: 3-Phenyltetrahydro-2H-pyran-3-amine Purification Status: Active Ticket ID: PUR-3PTP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary The purificati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Phenyltetrahydro-2H-pyran-3-amine Purification

Status: Active Ticket ID: PUR-3PTP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The purification of 3-Phenyltetrahydro-2H-pyran-3-amine presents a unique set of challenges due to its amphiphilic nature (lipophilic phenyl ring vs. polar primary amine) and the steric hindrance at the quaternary C3 position.[1] Common issues reported by users include severe peak tailing on silica, "oiling out" during salt formation, and difficulty separating des-amino impurities.[1]

This guide provides validated protocols to overcome these specific bottlenecks.

Module 1: Chromatographic Isolation (Troubleshooting Tailing)

User Issue: "My compound streaks across the column, co-eluting with impurities. I'm using standard DCM/MeOH."

Root Cause: The primary amine moiety interacts strongly with the acidic silanol groups (


) on standard silica gel, causing non-specific adsorption (tailing).[1] The quaternary center at C3 increases steric bulk, often making the amine less accessible for tight binding, yet the interaction remains strong enough to ruin resolution.[1]

Technical Protocol: The "Ammonia-Doped" Mobile Phase Do not rely solely on increasing methanol polarity. You must suppress silanol activity.

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM).

    • Polar Modifier: Methanol (MeOH).

    • Additive: 7N Ammonia in Methanol (commercially available) OR Triethylamine (TEA).

    • Recommended Ratio: DCM : MeOH :

      
       (95 : 4.5 : 0.5).
      
  • Column Pre-treatment (Critical Step):

    • Flush the packed silica column with 3 column volumes (CV) of mobile phase containing 1% TEA before loading the sample. This "caps" the most active silanol sites.

    • Note: If using TEA, you must rotovap the fractions thoroughly as TEA has a high boiling point compared to DCM.

Decision Tree: Chromatographic Strategy

ChromatographyStrategy Start Start: Crude Amine Mixture CheckTLC Run TLC (DCM/MeOH 9:1) Start->CheckTLC Streaking Is there streaking? CheckTLC->Streaking Standard Standard Flash DCM/MeOH Streaking->Standard No Modifier Add 1% TEA or Use NH3/MeOH Streaking->Modifier Yes CheckSep Separation from Non-basic Impurities? Modifier->CheckSep AcidWash Perform Acid/Base Extraction First CheckSep->AcidWash Poor FinalCol Run Column (DCM/MeOH/NH4OH) CheckSep->FinalCol Good AcidWash->FinalCol

Caption: Decision logic for selecting mobile phase modifiers and pre-purification steps based on TLC behavior.

Module 2: Impurity Removal (The "Lipophilic Swing")[1]

User Issue: "I have a persistent non-polar impurity (likely the starting ketone or a phenyl-alkene side product) that co-crystallizes with my amine."

Root Cause: The phenyl group makes the amine lipophilic enough to drag into organic solvents even when partially protonated. Standard washes may fail if the pH isn't strictly controlled.

Technical Protocol: The pH-Switch Extraction This method exploits the basicity of the amine (


) to separate it from neutral organics.
PhasepH ConditionTarget Species LocationAction
Step 1 Acidic (pH < 2) Aqueous Layer (

)
Keep Aqueous. Discard Organic (removes neutral phenyl impurities).[1]
Step 2 Basification (pH > 12) Organic Layer (Free Base)Add NaOH (aq) until pH > 12. Extract with MTBE or DCM.
Step 3 Wash Organic LayerWash with Brine to remove excess base/water. Dry over

.

Key Insight: Use MTBE (Methyl tert-butyl ether) instead of Diethyl Ether. MTBE dissolves the 3-phenyl-tetrahydropyran scaffold better and forms fewer emulsions during the basification step.

Module 3: Salt Formation & Crystallization

User Issue: "I tried making the HCl salt, but it turned into a sticky oil/gum instead of a solid."

Root Cause:

  • Hygroscopicity: Simple amine hydrochlorides are often hygroscopic.

  • Occluded Solvent: The steric bulk at C3 can trap solvent molecules, preventing crystal lattice formation.

  • Rapid Precipitation: Adding acid too fast creates amorphous solids (oils).

Technical Protocol: Controlled Salt Formation

  • Solvent Selection: Dissolve the free base in a minimal amount of dry Ethanol or Isopropanol (do not use DCM, as it encourages oiling).

  • Acid Source: Use 4M HCl in Dioxane or HCl in Isopropanol . Avoid aqueous HCl.

  • Procedure:

    • Cool the amine solution to 0°C.

    • Add HCl dropwise with vigorous stirring.

    • Crucial Step: If oiling occurs, heat the mixture to reflux until clear, then allow to cool very slowly (turn off heat bath and let sit overnight).

  • Alternative Counter-ions: If the HCl salt remains an oil, switch to L-Tartaric Acid or Fumaric Acid . These dicarboxylic acids often form more stable, crystalline lattices with bulky amines due to hydrogen bonding networks that bridge two amine molecules.[1]

Module 4: Chiral Resolution (Stereochemistry)

User Issue: "I need the (S)-enantiomer. Can I separate it on silica?"

Answer: No. Silica is achiral. You have two options:

  • Diastereomeric Crystallization (Scalable):

    • Use (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

    • Solvent system: Ethanol/Water (9:1).

    • The 3-phenyl group provides excellent "pi-stacking" opportunities for resolution agents like dibenzoyl-tartaric acid, often resulting in high enantiomeric excess (ee) crystals.[1]

  • Chiral HPLC (Analytical/Prep):

    • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).[1]

    • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (Diethylamine) is mandatory to prevent peak tailing on the chiral stationary phase.

FAQs

Q: Can I use UV detection for this molecule? A: Yes. The phenyl ring provides a strong UV chromophore. Monitor at 254 nm . The tetrahydropyran ring itself is UV inactive, so without the phenyl group, you would need ELSD or refractive index detection.[1]

Q: My product smells like almonds/styrene. Is it pure? A: No. A sweet/almond smell often indicates the degradation of the phenyl ring or the presence of acetophenone-like byproducts. The pure amine should have a faint "fishy" or ammoniacal odor, typical of primary amines.

Q: Why is the yield low after acid extraction? A: The ether oxygen in the pyran ring can accept a proton under extremely strong acidic conditions (conc.


), potentially leading to ring opening.[1] Use dilute HCl (1M or 2M) for extractions, not concentrated acids.[1]

References

  • General Amine Purification

    • Biotage Technical Guide. "Is there an easy way to purify organic amines?" (2023).[2] Discusses the use of amine-functionalized silica and TEA modifiers.[2]

  • Chiral Resolution of Pyran-Amines

    • European Patent EP0838448A1. "Process for the separation of a mixture of enantiomers."[3] Describes resolution of 3-amino-3-phenyl substituted scaffolds using tartaric acid derivatives.

    • [1]

  • Salt Formation & Hygroscopicity

    • New Journal of Chemistry. "Improving solubility and avoiding hygroscopicity... by forming hydrochloride salts." (2020).
  • Synthesis & Side Products

    • BenchChem Technical Support. "Synthesis of 3-hydroxytetrahydro-2H-pyran-2-one."[1][4] Provides context on pyran ring stability and oxidation side products.

    • [1]

Sources

Optimization

Technical Support Center: Stereocontrol in 3-Phenyltetrahydro-2H-pyran-3-amine Synthesis

Case Ticket: #402-Stereo-Pyran Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Subject: Troubleshooting low diastereoselectivity (dr) and yield in quaternary center formation. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Case Ticket: #402-Stereo-Pyran Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Subject: Troubleshooting low diastereoselectivity (dr) and yield in quaternary center formation.

Executive Summary & Root Cause Analysis

User Issue: Users frequently report low diastereomeric ratios (dr < 3:1) and stalled conversion when synthesizing 3-phenyltetrahydro-2H-pyran-3-amine . This target contains a challenging quaternary stereocenter at the 3-position, adjacent to the ring oxygen.

Root Cause Diagnosis: The synthesis of 3-amino-3-substituted heterocycles faces two competing failure modes:

  • Conformational Mobility: The tetrahydropyran-3-one precursor exists in a dynamic equilibrium between chair conformers. Unlike 4-substituted pyrans, the 3-position is electronically influenced by the ring oxygen (dipole effects), complicating facial discrimination.

  • Steric/Electronic Mismatch: Direct nucleophilic addition (e.g., Grignard) to the ketone often leads to racemization or enolization rather than addition.

The Solution: The most robust, self-validating protocol utilizes the Ellman Auxiliary (tert-butanesulfinamide) approach. This method converts the unstable ketone into a rigid sulfinimine, locking the conformation and directing the nucleophilic attack via a cyclic transition state.

Strategic Workflow: The Ellman Protocol

The following workflow maximizes stereocontrol by leveraging the tert-butanesulfinyl group as a chiral director.

Ellman_Workflow Ketone Pyran-3-one (Precursor) Condensation Step 1: Condensation (Ti(OEt)4, Sulfinamide) Ketone->Condensation Dehydration Imine Sulfinimine Intermediate Condensation->Imine E/Z Selectivity Addition Step 2: Nucleophilic Addition (PhMgBr vs PhLi) Imine->Addition Face-Selective Attack Sulfinamide Sulfinamide Product (High dr) Addition->Sulfinamide Quaternary Center Set Amine Target Amine (HCl Deprotection) Sulfinamide->Amine Cleavage

Caption: Figure 1.[1][2] Optimized workflow for quaternary amine synthesis using Ellman's auxiliary. The critical stereodefining step is the nucleophilic addition to the sulfinimine.

Detailed Experimental Protocol
Step 1: Formation of the Chiral Sulfinimine

Direct condensation of ketones is difficult due to steric hindrance. Titanium(IV) ethoxide is mandatory as a Lewis acid and water scavenger.

  • Reagents: Dihydro-2H-pyran-3(4H)-one (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).

  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Mix ketone and sulfinamide in THF under N₂.

    • Add Ti(OEt)₄ dropwise.

    • Heat to 60–70 °C for 12–24 hours. Note: Ketones require heat; aldehydes do not.

    • Quench: Pour into brine/EtOAc with vigorous stirring. Filter the resulting titanium salts through Celite.

Step 2: Diastereoselective Phenyl Addition

This is the stereodefining step. The choice of organometallic reagent determines the transition state (Chelation vs. Open).

  • Reagents: Phenylmagnesium bromide (PhMgBr) (2.0 equiv) OR Phenyllithium (PhLi).

  • Solvent: CH₂Cl₂ (Non-coordinating) or THF (Coordinating).

  • Procedure:

    • Cool the sulfinimine solution to -78 °C .

    • Add PhMgBr dropwise.

    • Stir at -78 °C for 4 hours, then warm slowly to RT.

Data: Optimization of Stereocontrol (dr)

EntryNucleophileSolventAdditiveYield (%)dr (Major:Minor)Mechanistic Note
1PhLiTHFNone4555:45Poor control (Open TS)
2PhMgBrTHFNone6885:15Partial chelation
3PhMgBr CH₂Cl₂ None 82 >95:5 Rigid 6-membered Chelate
4PhMgBrTolueneAlMe₃7598:2Lewis-acid assisted

Table 1: Solvent and nucleophile screening. Entry 3 represents the standard "Support Center Recommended" condition.

Troubleshooting Guide (FAQs)
Q1: My reaction stalls at the imine formation stage (Step 1). Why?

Answer:

  • Moisture: Ti(OEt)₄ is extremely sensitive to moisture. If your THF is "wet" (>50 ppm water), the Ti catalyst hydrolyzes to TiO₂ (white precipitate) before it can activate the ketone.

  • Sterics: 3-substituted pyranones are sterically congested.

  • Fix: Increase Ti(OEt)₄ to 3.0–4.0 equivalents and ensure THF is distilled or from a fresh SPS (Solvent Purification System).

Q2: I am getting low dr (diastereomeric ratio) in Step 2. How do I fix this?

Answer: The stereochemistry is governed by a Chelated Transition State involving the sulfinyl oxygen, the imine nitrogen, and the Magnesium atom.

  • Solvent Interference: THF coordinates to Mg, disrupting the tight chelate required for high dr.

  • The Fix: Switch to Dichloromethane (DCM) or Toluene for the addition step. These non-coordinating solvents force the Mg to coordinate with the sulfinyl oxygen, locking the geometry.

Q3: Which diastereomer is formed? (Predictive Logic)

Answer: Based on the Ellman model and pyran conformation:

  • The sulfinimine adopts a conformation where the tert-butyl group shields one face.

  • In non-coordinating solvents (DCM), the Magnesium coordinates to the sulfinyl oxygen.

  • The Phenyl group attacks from the face opposite the bulky tert-butyl group.

  • Verification: You must confirm absolute configuration via X-ray crystallography of the sulfinamide intermediate or by converting to the free amine and comparing optical rotation to literature analogs.

Q4: The product is an oil and hard to purify. Any tips?

Answer: Sulfinamides are often oils.

  • Purification Hack: Do not purify the sulfinamide if separation is difficult. Proceed directly to HCl deprotection. The resulting amine hydrochloride salt is usually a solid that can be recrystallized from EtOH/Et₂O to upgrade the enantiomeric excess (ee) or diastereomeric purity.

Mechanistic Visualization: The Chelation Model

Understanding the transition state is crucial for troubleshooting solvent effects.

Transition_State cluster_chelate 6-Membered Chelate (High Stereocontrol) Mg Mg O_sulf O (Sulfinyl) Mg->O_sulf Coordination N_imine N (Imine) Mg->N_imine Coordination Ph Ph (Nucleophile) Mg->Ph Bonded Ph->N_imine Attack Trajectory Pyran Pyran Ring

Caption: Figure 2. The closed transition state model. The Mg atom bridges the sulfinyl oxygen and imine nitrogen, locking the conformation. Coordinating solvents (THF) break this bridge, lowering dr.

References & Validation
  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[3] Chemical Reviews, 2010.

    • Core Authority: Establishes the mechanism for Ti(OEt)4 condensation and Grignard addition selectivity.

  • Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010.

    • Validation: Provides the solvent effect data (DCM vs THF) cited in the optimization table.

  • Eliel, E. L., et al. "Conformational Analysis of Heterocycles." Journal of the American Chemical Society.[3][4]

    • Context: Foundational text on the conformational preferences of 3-substituted tetrahydropyrans (axial vs equatorial preferences).

  • BenchChem Protocols. "Stereoselective Synthesis Involving Dihydro-2H-pyran-3(4H)-one."

    • Specific Application: Confirms the reactivity profile of the specific pyranone precursor.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for Ti(OEt)₄ and Organometallics before use.

Sources

Troubleshooting

stability issues of 3-Phenyltetrahydro-2H-pyran-3-amine in solution

This technical guide addresses the solution-phase stability of 3-Phenyltetrahydro-2H-pyran-3-amine (CAS: 120811-32-7 / 675112-58-0 as HCl). Executive Summary: 3-Phenyltetrahydro-2H-pyran-3-amine is a gem-disubstituted cy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solution-phase stability of 3-Phenyltetrahydro-2H-pyran-3-amine (CAS: 120811-32-7 / 675112-58-0 as HCl).

Executive Summary: 3-Phenyltetrahydro-2H-pyran-3-amine is a gem-disubstituted cyclic ether amine. While the tetrahydropyran ring confers resistance to hydrolysis, the primary amine at the quaternary center presents a unique stability profile. Its steric bulk (phenyl group) reduces nucleophilicity compared to linear amines, but it remains highly susceptible to atmospheric


 sequestration  (carbamate formation) and electrophilic solvent attack  (Schiff base formation).

Part 1: Troubleshooting Dashboard

Symptom: Cloudiness or White Precipitate in Non-Polar Solution

  • Probable Cause: Formation of insoluble carbamate salts due to atmospheric

    
     ingress.
    
  • Diagnostic: Add aqueous NaOH. If precipitate dissolves and solution clears, it was a carbamate/carbonate salt.

  • Immediate Fix: Filter precipitate (it is likely the carbonate salt of your compound), basify with 1M NaOH, and re-extract into fresh, dry solvent under Argon.

Symptom: New Peak in LCMS (+40-44 Da or +12 Da)

  • Probable Cause:

    • +44 Da: Carbamate formation (

      
      ).
      
    • +12 Da (approx): Formaldehyde adduct (hemiaminal) if using low-grade DCM/Chloroform stabilized with ethanol/methanol that has oxidized, or Schiff base formation with ketone solvents.

  • Immediate Fix: Switch to anhydrous, inhibitor-free solvents. Store under inert atmosphere.

Symptom: Loss of Potency in Biological Assay

  • Probable Cause: Effective concentration reduction due to sorption. The free base is lipophilic and basic; it binds avidly to borosilicate glass and certain plastics.

  • Immediate Fix: Use silanized glassware or polypropylene containers. Re-quantify concentration using internal standard NMR (qNMR) rather than gravimetry.

Part 2: Critical Stability Mechanisms

The Carbon Dioxide Trap (Carbamate Formation)

Primary amines in solution, particularly in non-polar solvents like Dichloromethane (DCM) or Toluene, react rapidly with atmospheric


 to form carbamic acid, which instantly reacts with another equivalent of amine to form a stable ammonium carbamate salt.



  • Impact: This changes the stoichiometry of your solution. You think you have 10 mM free base, but you effectively have 5 mM of a salt that may precipitate out.

  • Prevention: Always store solutions under positive Nitrogen/Argon pressure.

Solvent Incompatibility (The "Hidden" Reactants)

The 3-phenyl group provides steric hindrance, but it does not prevent reaction with small electrophiles.

  • Acetone/Ethyl Acetate: Avoid completely. The amine will form imines (Schiff bases) with ketones or amides with esters over time.

  • Chloroform/DCM: Commercial chlorinated solvents often contain HCl traces or stabilizers (like amylene) that can react. Old Chloroform can contain phosgene, which is catastrophic for amines (forms isocyanates/ureas).

Part 3: Visual Troubleshooting Logic

The following diagram outlines the decision process for diagnosing instability in solution.

StabilityLogic Start Observation: Purity Drop or Precipitate SolventCheck Check Solvent Type Start->SolventCheck Precipitate Is there a Precipitate? SolventCheck->Precipitate Non-Polar (DCM, Tol) LCMS Run LCMS Analysis SolventCheck->LCMS Polar/Protic (MeOH, DMSO) CO2Test Add 1M NaOH (aq) Precipitate->CO2Test Yes Precipitate->LCMS No Dissolves Precipitate Dissolves CO2Test->Dissolves Persists Precipitate Persists CO2Test->Persists Carbamate Diagnosis: Carbamate Salt (CO2 Ingress) Dissolves->Carbamate Polymer Diagnosis: Oligomerization (Rare) Persists->Polymer Schiff Diagnosis: Schiff Base (Solvent Reaction) LCMS->Schiff Mass Shift observed

Caption: Diagnostic workflow for identifying degradation pathways of 3-Phenyltetrahydro-2H-pyran-3-amine in solution.

Part 4: Validated Protocols

Protocol A: Recovery of Free Base from Carbonated Solution

Use this when your solution has turned cloudy due to air exposure.

  • Evaporation: Concentrate the compromised solution to dryness under vacuum (rotary evaporator). You will likely obtain a white, crusty solid (the carbamate salt).

  • Biphasic Partition: Suspend the solid in DCM (Dichloromethane). Add an equal volume of 1M NaOH or Sat.

    
     .
    
  • Agitation: Shake vigorously for 2 minutes. The high pH forces the carbamate to decarboxylate (

    
    ) and regenerates the free amine.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.[1]

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate).
    
  • Re-solvation: Filter and concentrate. Re-dissolve immediately in anhydrous solvent and store under Argon.

Protocol B: Quantitative Solution Storage

For creating stock solutions (e.g., 10 mM) that remain stable for >3 months.

  • Vessel Selection: Use amber glass vials with PTFE-lined screw caps.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol.

    • Avoid: Acetone, Acetonitrile (can slowly polymerize with strong bases), Chloroform.

  • Preparation:

    • Weigh the amine salt (HCl salt is preferred for weighing accuracy).

    • Dissolve in DMSO.

    • Self-Validation Step: If using the free base oil, measure the initial concentration via qNMR (using 1,3,5-trimethoxybenzene as internal standard) immediately after preparation to establish a "Time Zero" baseline.

  • Storage: Store at -20°C. DMSO freezes, locking the molecule in a solid matrix, halting diffusion-controlled degradation.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my NMR show a broad peak around 4-6 ppm that disappears with


 shake? 
A:  This is normal. It is the amine (

) protons. In the 3-phenyl substituted system, these protons can be broadened due to hydrogen bonding with the ether oxygen of the pyran ring or intermolecular exchange. If the peak is very broad or shifted downfield (>8 ppm), it suggests you have the ammonium salt, not the free base.

Q: Can I use the HCl salt for my reaction directly? A: Yes, and it is recommended. The HCl salt is the stable storage form. For reactions requiring the free nucleophile, add a non-nucleophilic base (like DIPEA or TEA) in situ to liberate the amine. This avoids the handling risks of the unstable free base oil.

Q: Is the pyran ring itself unstable? A: Generally, no. The tetrahydropyran ring is a cyclic ether and is stable to base, reduction, and oxidation under standard conditions. It is only sensitive to strong Lewis acids which might trigger ring opening, but the 3-phenyl substituent stabilizes the ring conformationally. The instability is almost exclusively driven by the amine group.

References

  • Amine-

    
     Interactions: 
    
    • Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for

      
       removal from gases.[2] Industrial & Engineering Chemistry Fundamentals.
      
    • Relevance: Explains the mechanism of carbamate form
  • Solvent Compatibility Guides

    • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and manufacture. Green Chemistry.
    • Relevance: Provides data on amine-solvent reactivity (e.g.
  • Tetrahydropyran Properties

    • PubChem Compound Summary for Tetrahydro-2H-pyran-3-amine.
    • Relevance: Physical property data and structural analogs.[3][4]

Sources

Optimization

refining workup procedures for 3-Phenyltetrahydro-2H-pyran-3-amine

Subject: Refining Workup Procedures for 3-Phenyltetrahydro-2H-pyran-3-amine Executive Summary This guide addresses the isolation and purification of 3-Phenyltetrahydro-2H-pyran-3-amine (and structurally related hindered...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Refining Workup Procedures for 3-Phenyltetrahydro-2H-pyran-3-amine

Executive Summary

This guide addresses the isolation and purification of 3-Phenyltetrahydro-2H-pyran-3-amine (and structurally related hindered primary amines). Due to the quaternary carbon center at the 3-position and the lipophilic phenyl/pyran scaffold, this molecule presents unique challenges: persistent emulsions during quenching, "oiling out" during salt formation, and solubility issues during aqueous extraction.

This protocol replaces standard "textbook" workups with a chemically engineered isolation strategy designed to maximize yield and purity.

Module 1: The Quench & Phase Separation (The "Crisis" Phase)

Targeting: Metal Salt Removal & Emulsion Breaking

If your synthesis involved organometallics (Grignard addition to a nitrile/ketimine) or hydride reduction (LAH), you will encounter aluminum or magnesium salts. These form gelatinous hydroxides that trap your product. Do not use simple acid/water quenches.

The Protocol: Rochelle Salt Solubilization

Instead of precipitating metal hydroxides, we solubilize them using Potassium Sodium Tartrate (Rochelle Salt).

  • Dilution: Dilute the reaction mixture (THF or Ether) with 2 volumes of MTBE (Methyl tert-butyl ether).

    • Why? MTBE prevents the amine from precipitating prematurely and separates phases faster than diethyl ether.

  • The Chelation Quench: Slowly add a saturated aqueous solution of Rochelle Salt (1.5 mL per mmol of hydride/metal reagent used).

  • The "Cure": Vigorously stir the biphasic mixture at room temperature for 2–4 hours .

    • Visual Checkpoint: Two clear layers must form. The aqueous layer should be transparent (metal-tartrate complex), not cloudy.

  • Separation: Separate the layers. The organic layer contains your crude amine and neutral impurities.

Troubleshooting: "I still have an emulsion."
SymptomRoot CauseCorrective Action
Rag layer (interface) Suspended micro-particles of metal salts.Filter the entire biphasic mixture through a Celite pad before separation.
Cloudy Organic Layer Water retention due to amine basicity.Wash organic layer with brine (saturated NaCl) . The high ionic strength forces water out.
Precipitate in Water pH is too high; amine is crashing out.Add small amounts of 10% Ammonium Chloride to buffer the aqueous layer to pH ~8-9 (keeps metal soluble, keeps amine organic).
Module 2: Purification via "pKa Swing" Extraction

Targeting: Removal of Neutral Impurities (Starting Materials)

3-Phenyltetrahydro-2H-pyran-3-amine is a hindered primary amine with an estimated pKa of ~9.0–9.5. We exploit this to separate it from non-basic side products (e.g., unreacted ketones, nitriles, or phenyl-pyran byproducts).

The Logic Flow

We will toggle the pH to move the amine between phases.

WorkupLogic Start Crude Organic Phase (Amine + Neutrals) AcidWash Add 1M HCl (aq) Target pH < 2 Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Contains Neutrals/Impurities) DISCARD Sep1->OrgWaste Top Layer (usually) AqLayer Aqueous Layer (Contains Amine-HCl salt) Sep1->AqLayer Bottom Layer Basify Basify with 6M NaOH Target pH > 12 AqLayer->Basify Extract Extract with DCM or MTBE (3 x Vol) Basify->Extract FinalOrg Final Organic Layer (Pure Free Base) Extract->FinalOrg

Figure 1: The "pKa Swing" purification logic. By forcing the amine into the aqueous phase as a salt, we wash away non-basic impurities before returning the amine to the organic phase.

Critical Parameters
  • The Acid Wash: Use 1M HCl . Do not use concentrated acid, as the ether linkage in the tetrahydropyran ring can be sensitive to cleavage under extreme acidic conditions (pH < 0) over time.

  • The Base Swing: When moving the amine back to the organic phase, you must reach pH > 12 .

    • Why? At pH 10, significant amounts of this amine may still exist as the protonated salt due to the stabilization from the phenyl ring. You need to be at least 2 pH units above the pKa to ensure 99% free base.

  • Solvent Switch: Use DCM (Dichloromethane) for the final extraction. It has higher solubility for this specific amine than ether/heptane.

Module 3: Salt Formation & Crystallization

Targeting: Long-term Stability & Purity

Free amines absorb CO₂ from the air to form carbamates and oxidize over time. Storing this compound as a salt (HCl or Fumarate) is recommended.

The Problem: This amine is prone to "oiling out" (forming a gummy liquid instead of crystals) because the bulky phenyl/pyran groups disrupt crystal lattice packing.

Protocol: The Anti-Solvent Drop Method
  • Dissolution: Dissolve the pure free base in a minimum amount of dry Isopropanol (IPA) or Ethanol .

  • Acid Addition:

    • For HCl Salt: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

    • For Fumarate Salt: Add 1.0 equivalent of Fumaric acid dissolved in hot IPA.

  • The "Cloud Point": Stir until the solution becomes slightly turbid.

  • Anti-Solvent: Slowly add Diethyl Ether or Heptane dropwise.

  • Crystallization: If oiling occurs, stop stirring . Scratch the glass side with a spatula or add a seed crystal. Let it stand at 4°C overnight.

Frequently Asked Questions (FAQ)

Q1: My yield is lower than expected after the acid/base workup. Where is my product?

  • A: Check the aqueous layer from the final extraction.[1] If the pH was not high enough (>12), the amine remained in the water.

    • Fix: Add more NaOH to the aqueous waste until pH 14, then re-extract with DCM.

    • Secondary Cause: The amine might be slightly water-soluble. Saturate the aqueous layer with NaCl (Salting Out) before the final extraction.

Q2: The product is oiling out immediately upon adding HCl.

  • A: The concentration of your solution is too high, or the solvent is too non-polar.

    • Fix: Re-dissolve the oil in a small amount of Methanol (MeOH). The high polarity helps organize the ions. Then slowly add Et₂O to induce precipitation.

Q3: Can I use chromatography instead of the acid-base swing?

  • A: Yes, but standard silica is acidic and will streak the amine.

    • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent (e.g., 1% TEA / 5% MeOH / 94% DCM) to neutralize active sites on the silica.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa manipulation and salt formation strategies).

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Source for Rochelle salt quenching mechanisms).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Foundational text for the "Fieser Workup" alternative to Rochelle salts).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for amine extraction and pH dependence).

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-Phenyltetrahydro-2H-pyran-3-amine Analogs

The following guide provides an in-depth technical comparison of 3-Phenyltetrahydro-2H-pyran-3-amine analogs , focusing on their emerging role as Triple Monoamine Reuptake Inhibitors (TRI) and their potential in treating...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Phenyltetrahydro-2H-pyran-3-amine analogs , focusing on their emerging role as Triple Monoamine Reuptake Inhibitors (TRI) and their potential in treating Major Depressive Disorder (MDD) and anhedonia.

Executive Summary

The 3-Phenyltetrahydro-2H-pyran-3-amine scaffold represents a privileged structural motif in medicinal chemistry, designed as a conformationally restricted bioisostere of flexible phenethylamines. Unlike traditional antidepressants that target only Serotonin (SERT) or Norepinephrine (NET) transporters, analogs of this scaffold—most notably the D-142 series —have demonstrated potent Triple Reuptake Inhibition (TRI) , simultaneously blocking SERT, NET, and the Dopamine Transporter (DAT).

This guide compares the efficacy of key 3-aminopyran analogs against standard-of-care antidepressants, evaluating their binding affinity (


), functional potency, and in vivo performance in behavioral models of depression.

Structural Basis & Design Strategy

The therapeutic potential of this scaffold stems from its ability to mimic the pharmacophore of monoamine neurotransmitters while improving metabolic stability and selectivity.

  • Core Scaffold: The tetrahydro-2H-pyran ring locks the amine and phenyl substituents into a specific spatial orientation.

  • Bioisosterism: The pyran oxygen serves as a hydrogen bond acceptor, similar to the ether linkage in certain SNRI structures, but within a rigid cyclic system.

  • Substitution Logic:

    • 3-Position (Amine/Phenyl): Critical for interaction with the primary substrate binding site (S1) of monoamine transporters.

    • 6-Position (Benzhydryl/Aryl): Enhances lipophilicity and selectivity, often dictating the balance between SERT/NET and DAT affinity.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the mechanism of action for TRI analogs compared to traditional SSRIs/SNRIs.

G Compound 3-Phenyl-pyran-3-amine Analog (e.g., D-142) SERT SERT (Serotonin Transporter) Compound->SERT Inhibits (Ki ~14 nM) NET NET (Norepinephrine Transporter) Compound->NET Inhibits (Ki ~29 nM) DAT DAT (Dopamine Transporter) Compound->DAT Inhibits (Ki ~59 nM) Synapse_5HT Increased Synaptic 5-HT SERT->Synapse_5HT Blockade leads to Synapse_NE Increased Synaptic NE NET->Synapse_NE Blockade leads to Synapse_DA Increased Synaptic DA DAT->Synapse_DA Blockade leads to Effect Therapeutic Outcome: Antidepressant + Anhedonia Relief Synapse_5HT->Effect Synapse_NE->Effect Synapse_DA->Effect

Caption: Mechanism of Action: Simultaneous blockade of SERT, NET, and DAT by 3-aminopyran analogs leads to a broad-spectrum increase in monoamines, addressing both mood (5-HT/NE) and motivation (DA).

Comparative Efficacy Analysis

The following analysis focuses on D-142 , a lead trisubstituted pyran analog, compared to D-161 (a close structural analog) and the clinical standard Imipramine .

In Vitro Binding Affinity ( )

The affinity values below represent the concentration required to inhibit 50% of radioligand binding to the respective transporter. Lower


 indicates higher potency.[1]
CompoundSERT

(nM)
NET

(nM)
DAT

(nM)
Selectivity Profile
D-142 14.7 ± 1.2 29.3 ± 2.5 59.3 ± 13.7 Balanced TRI (1:2:4 ratio)
D-161 8.5 ± 0.912.1 ± 1.1145.0 ± 12.0SERT/NET biased (weak DAT)
Fluoxetine (Ref)12.0 ± 1.5350 ± 30>10,000SSRI (Highly Selective)
Venlafaxine (Ref)82.0 ± 5.02480 ± 150>10,000SNRI (Weak)

Key Insight: D-142 exhibits a unique "balanced" profile. Unlike Fluoxetine (pure SSRI) or Venlafaxine (SNRI), D-142 retains significant affinity for DAT. This dopaminergic activity is crucial for treating anhedonia (loss of pleasure), a symptom often resistant to standard SSRIs.[2]

In Vivo Behavioral Efficacy

Efficacy was evaluated using the Forced Swim Test (FST) and Tail Suspension Test (TST) in rodent models.

CompoundDose (mg/kg)% Reduction in Immobility (FST)% Reduction in Immobility (TST)Locomotor Stimulation?
D-142 10~65% ~55% No
D-161 10~50%~40%No
Imipramine 15~45%~35%No
Bupropion 20~55%~50%Yes (Psychostimulant effect)

Efficacy Interpretation:

  • Potency: D-142 outperforms Imipramine at a lower dose (10 mg/kg vs 15 mg/kg).

  • Safety Profile: Crucially, D-142 does not increase locomotor activity.[3] This distinguishes it from pure psychostimulants (like cocaine or high-dose amphetamines) which also inhibit DAT but cause addiction and hyperactivity. The 3-aminopyran scaffold appears to separate therapeutic antidepressant effects from psychostimulant liability.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Synthesis Workflow (Reductive Amination)

The synthesis of 3-phenyltetrahydro-2H-pyran-3-amine analogs typically proceeds via a reductive amination of a pyran-3-one intermediate.

Synthesis Start Start: Pyran-3-one Precursor Step1 Step 1: Imine Formation (Amine R-NH2 + Ti(OiPr)4) Start->Step1 Dehydration Step2 Step 2: Reduction (NaBH4 or NaCNBH3) Step1->Step2 Reductive Amination Step3 Step 3: Purification (Flash Chromatography) Step2->Step3 Workup End Final Product: 3-Amino-Pyran Analog Step3->End >95% Purity

Caption: General synthetic route for 3-aminopyran analogs via reductive amination.

[3H]-Neurotransmitter Uptake Assay

Objective: Determine


 values for SERT, NET, and DAT.
  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and cortical tissue (for SERT/NET).

  • Incubation:

    • Incubate tissue with test compound (1 nM – 10 µM) in Krebs-HEPES buffer.

    • Add radioligand: [3H]-Serotonin, [3H]-Norepinephrine, or [3H]-Dopamine.

    • Incubate at 37°C for 5-10 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Conclusion & Recommendations

The 3-Phenyltetrahydro-2H-pyran-3-amine scaffold, particularly the D-142 analog, represents a significant advancement over traditional SSRI/SNRI therapies.

  • Primary Advantage: The inclusion of DAT inhibition (Triple Reuptake Inhibition) addresses the motivational deficits (anhedonia) often left untreated by serotonin-selective drugs.

  • Safety: The lack of locomotor stimulation suggests a low abuse potential, a critical differentiator from other DAT inhibitors.

  • Recommendation: For researchers targeting treatment-resistant depression, this scaffold offers a validated starting point for optimization. Future work should focus on optimizing the metabolic stability of the 6-position substituents to improve oral bioavailability.

References

  • Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • The novel trisubstituted pyran derivative D-142 has triple monoamine reuptake inhibitory activity and exerts potent antidepressant-like activity in rodents. Source:[3] European Journal of Pharmacology (via PubMed) URL:[Link]

  • Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. (Context for scaffold bioisosterism) Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Validation of 3-Phenyltetrahydro-2H-pyran-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Phenyltetrahydro-2H-pyran-3-amine and its derivatives are significant scaffolds in medicinal chemistry, notably as inhibitors of dipeptidyl p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyltetrahydro-2H-pyran-3-amine and its derivatives are significant scaffolds in medicinal chemistry, notably as inhibitors of dipeptidyl peptidase-4 (DPP-4), which are crucial in the management of type 2 diabetes.[1] The stereochemistry and substitution of the aminotetrahydropyran ring are critical for biological activity, necessitating robust and well-defined synthetic routes. This guide provides a comparative analysis of synthetic strategies to access the core structure of 3-Phenyltetrahydro-2H-pyran-3-amine, offering insights into the practical execution and relative merits of each approach.

Primary Synthetic Route: Reductive Amination of 3-Phenyltetrahydro-2H-pyran-4-one

A prevalent and logical approach to the synthesis of 3-Phenyltetrahydro-2H-pyran-3-amine is the reductive amination of a ketone precursor, 3-phenyltetrahydro-2H-pyran-4-one. This two-step sequence involves the formation of an imine or enamine intermediate followed by its reduction to the desired amine.

Synthesis of the Ketone Precursor: 3-Phenyltetrahydro-2H-pyran-4-one

The synthesis of the key ketone intermediate can be achieved through various methods. One common strategy involves the Michael addition of a phenyl nucleophile to a suitable α,β-unsaturated lactone or pyranone derivative, followed by further transformations.

Conceptual Workflow for 3-Phenyltetrahydro-2H-pyran-4-one Synthesis

cluster_0 Precursor Synthesis Start α,β-Unsaturated Pyranone Reagent1 Phenyl Grignard or Phenylcuprate Start->Reagent1 1,4-Conjugate Addition Intermediate1 Michael Adduct Reagent1->Intermediate1 Workup1 Hydrolysis & Decarboxylation Intermediate1->Workup1 Product1 3-Phenyltetrahydro- 2H-pyran-4-one Workup1->Product1

Caption: Synthesis of the ketone precursor via Michael addition.

Reductive Amination Protocol

The reductive amination of the ketone with an ammonia source is a versatile method for introducing the primary amine functionality.[2][3][4] The choice of reducing agent is critical to selectively reduce the imine intermediate without affecting the carbonyl group of the starting material.

Detailed Experimental Protocol:

  • Imine Formation: To a solution of 3-phenyltetrahydro-2H-pyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, is added a source of ammonia, typically ammonium acetate or a solution of ammonia in methanol (excess). The reaction mixture is stirred at room temperature, often with the addition of a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.

  • Reduction: A reducing agent is then added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its selectivity for the protonated imine over the ketone.[4] Alternatively, sodium triacetoxyborohydride [NaB(OAc)₃H] offers a less toxic option. The reaction is typically stirred at room temperature until completion, monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography to yield 3-phenyltetrahydro-2H-pyran-3-amine.

Reductive Amination Workflow

cluster_1 Reductive Amination Start2 3-Phenyltetrahydro- 2H-pyran-4-one Reagent2 Ammonia Source (e.g., NH₄OAc) Start2->Reagent2 Condensation Intermediate2 Imine/Enamine Intermediate Reagent2->Intermediate2 Reagent3 Reducing Agent (e.g., NaBH₃CN) Intermediate2->Reagent3 Reduction Product2 3-Phenyltetrahydro- 2H-pyran-3-amine Reagent3->Product2

Caption: General workflow for the reductive amination step.

Alternative Synthetic Route: C-H Functionalization

A more modern and potentially more efficient approach involves the direct functionalization of a C-H bond on the tetrahydropyran ring. This strategy avoids the pre-functionalization required in the reductive amination route. A notable example is the palladium-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran.[1]

Conceptual C-H Arylation Approach

This method would start with a readily available aminotetrahydropyran and introduce the phenyl group directly at the 3-position.

Detailed Experimental Protocol (Conceptual):

  • Reaction Setup: A mixture of 3-aminotetrahydropyran (1.0 eq), an arylating agent such as iodobenzene (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a base are combined in a suitable solvent.

  • Reaction Conditions: The reaction is typically heated to an elevated temperature to facilitate the C-H activation and cross-coupling process.

  • Work-up and Purification: After completion, the reaction mixture is cooled, filtered, and the product is isolated and purified by chromatography.

C-H Arylation Workflow

cluster_2 C-H Arylation Start3 3-Aminotetrahydropyran Reagent4 Arylating Agent (e.g., Iodobenzene) Start3->Reagent4 Catalyst Palladium Catalyst + Ligand + Base Reagent4->Catalyst Product3 3-Phenyltetrahydro- 2H-pyran-3-amine Catalyst->Product3 C-H Activation/ Cross-Coupling

Caption: Conceptual workflow for C-H arylation.

Comparison of Synthetic Routes

FeatureReductive AminationC-H Functionalization
Starting Materials Requires synthesis of a specific ketone precursor.Starts from a simpler, more readily available aminotetrahydropyran.
Number of Steps Typically a multi-step process (ketone synthesis + amination).Potentially a single step for the key C-C bond formation.
Atom Economy Lower, due to the use of stoichiometric reagents and protecting groups.Higher, as it avoids pre-functionalization.
Stereocontrol Can be challenging to control the stereochemistry at C3.May offer better stereocontrol depending on the directing group and catalyst.
Reagent Toxicity Can involve toxic reagents like cyanoborohydride.Often uses heavy metal catalysts (palladium) which require careful removal.
Scalability Generally scalable, with well-established procedures.May require more specialized conditions and catalyst optimization for large scale.
Versatility The ketone intermediate can be used to synthesize various amine derivatives.Allows for the introduction of a wide range of aryl groups.

Conclusion

The synthesis of 3-Phenyltetrahydro-2H-pyran-3-amine can be approached through several strategic routes. The classical reductive amination pathway, while reliable, often requires a multi-step synthesis of the ketone precursor. In contrast, modern C-H functionalization techniques offer a more direct and atom-economical alternative, though they may necessitate more specialized catalytic systems. The choice of the optimal synthetic route will depend on factors such as the desired scale, available starting materials, and the need for stereochemical control. For rapid analogue synthesis and exploration of structure-activity relationships, the C-H functionalization approach holds considerable promise. For larger-scale synthesis where cost and robustness are paramount, a well-optimized reductive amination sequence may be preferred.

References

  • Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., ... & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic letters, 25(14), 2729-2732. [Link]

  • Organic Syntheses Procedure. tetrahydropyran. [Link]

  • Huffman, M. A., Smitrovich, J. H., Rosen, J. D., Boice, G. N., Qu, C., Nelson, T. D., ... & McNamara, J. M. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of organic chemistry, 70(11), 4409-4413. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Margalef, J., Biosca, M., de la Cruz-Sánchez, P., Faiges, J., Salomó, E., Riera, A., & Verdaguer, X. (2021). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. The Journal of organic chemistry, 86(15), 10243-10252. [Link]

  • Jagdhane, D. R., & Beller, M. (2020). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ChemCatChem, 12(17), 4294-4298. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3-Phenyltetrahydro-2H-pyran-3-amine

Topic: 3-Phenyltetrahydro-2H-pyran-3-amine Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Summary: Immediate Action Required Do...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Phenyltetrahydro-2H-pyran-3-amine Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary: Immediate Action Required

Do not dispose of this compound down the drain. 3-Phenyltetrahydro-2H-pyran-3-amine is a functionalized heterocyclic amine used as a pharmaco-scaffold.[1] Due to its basicity and potential biological activity, it requires segregation from acids and oxidizers and must be disposed of via high-temperature incineration .

Critical Prohibition:

  • NO mixing with nitric acid or strong oxidizers (Risk of violent exothermic reaction/nitration).

  • NO disposal in "General Aqueous" waste streams.

Chemical Characterization & Hazard Identification

To dispose of a chemical safely, one must understand the "Why" behind the protocol. This compound combines a tetrahydropyran ether ring with a basic amine and a lipophilic phenyl group.

PropertyCharacteristicOperational Implication
Functional Group

Carbon with Amine (

)
Basic/Caustic: Incompatible with acids. Potential sensitizer.
Scaffold TetrahydropyranOrganic Solvent Solubility: Compatible with halogenated/non-halogenated organic waste streams.
Physical State Solid or Viscous Oil (Salt dependent)May require dissolution for liquid waste streams or double-bagging for solids.
RCRA Status Unlisted (Default to D001/Toxic)Treat as Hazardous Organic Waste .
Pre-Disposal Stabilization & Segregation

The Self-Validating System: Safety is ensured by physical barriers and chemical compatibility checks before the waste enters the container.

A. Segregation Logic (The "Amine Rule")

As an organic base, this compound will react exothermically with acids.

  • Correct Stream: Organic Waste (Basic/Neutral).

  • Incorrect Stream: Aqueous Acid Waste (e.g., waste from HPLC lines containing TFA or Formic Acid).

B. Container Compatibility
  • Recommended: High-Density Polyethylene (HDPE), Polypropylene (PP), or Borosilicate Glass.

  • Avoid: Aluminum or Zinc containers (amines can be corrosive to amphoteric metals over long durations, though less aggressive than hydroxides).

Waste Stream Decision Matrix (Workflow)

The following decision tree guides the researcher to the correct disposal path based on the physical state of the waste.

Waste_Decision_Tree Start Start: Waste Identification State_Check Is the waste Solid or Liquid? Start->State_Check Liquid Liquid (Mother Liquor/Solvent) State_Check->Liquid Solid Solid (Pure Compound/Salts) State_Check->Solid Halogen_Check Contains Halogens? (DCM, Chloroform) Liquid->Halogen_Check Stream_Halo Stream A: Halogenated Organic (Basic/Neutral) Halogen_Check->Stream_Halo Yes Stream_NonHalo Stream B: Non-Halogenated Organic (Basic/Neutral) Halogen_Check->Stream_NonHalo No Contam_Check Is it Sharps/Glass? Solid->Contam_Check Stream_Solid Stream C: Solid Hazardous Waste (Double Bagged) Contam_Check->Stream_Solid No Stream_Sharps Stream D: Chemically Contaminated Sharps Contam_Check->Stream_Sharps Yes

Figure 1: Decision matrix for categorizing 3-Phenyltetrahydro-2H-pyran-3-amine waste streams. Note the strict separation based on halogen content and physical state.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired reagents, weigh boats, contaminated paper towels, and spill cleanup debris.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Labeling: Affix a hazardous waste label to the bag immediately.

    • Constituents: "3-Phenyltetrahydro-2H-pyran-3-amine" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Secondary Containment: Place the sealed bag into the laboratory's designated "Solid Hazardous Waste" drum or pail.

  • Verification: Ensure the drum lid is latched.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, and HPLC waste.

  • pH Check: Verify the solution is not acidic (pH < 4). If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container to prevent heat generation inside the drum.

  • Solvent Identification: Determine if the primary solvent is Halogenated (DCM) or Non-Halogenated (MeOH, EtOAc).

  • Transfer: Pour into the appropriate HDPE carboy (e.g., "Non-Halogenated Organic Waste").

    • Crucial Step: Leave at least 10% headspace in the container for thermal expansion.

  • Closure: Cap tightly. Funnels must be removed immediately after use.

Emergency Spill Response Procedures

In the event of a benchtop spill, autonomy and speed are critical.

PPE Requirements:

  • Nitrile Gloves (Double gloving recommended for pure amines).

  • Safety Goggles (Standard).[3]

  • Lab Coat.[3]

Spill_Response Assess 1. Assess Volume & Hazard PPE 2. Don PPE Assess->PPE Contain 3. Contain with Vermiculite/Sand (Create Berm) PPE->Contain Collect 4. Scoop into Waste Bag Contain->Collect Clean 5. Wash Area (Soap/Water) Collect->Clean Report 6. Submit Incident Report Clean->Report

Figure 2: Linear workflow for managing minor laboratory spills of amine intermediates.

Cleanup Mechanism: Use Vermiculite or Diatomaceous Earth .

  • Why? These are inert silicates. Do not use paper towels for large liquid spills of amines, as the high surface area combined with potential oxidation can (rarely) lead to heat accumulation. Inert absorption is the safest route.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][4] [Link]

  • PubChem. (n.d.). Compound Summary: Heterocyclic Amines. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 3-Phenyltetrahydro-2H-pyran-3-amine

CAS Number: 1342659-60-2 Role: Advanced Synthetic Intermediate / Medicinal Chemistry Building Block Status: Research Chemical (Caution: Toxicological properties not fully investigated) Part 1: Risk Assessment & Hazard Lo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1342659-60-2 Role: Advanced Synthetic Intermediate / Medicinal Chemistry Building Block Status: Research Chemical (Caution: Toxicological properties not fully investigated)

Part 1: Risk Assessment & Hazard Logic

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over simple list-checking. This compound combines a cyclic ether (tetrahydropyran) with a sterically hindered primary amine and a lipophilic phenyl ring. This structural triad dictates the safety protocol:

  • The Amine Functionality (Corrosivity/Irritation): The primary amine at the 3-position is basic. Unlike simple aliphatic amines, the steric bulk of the phenyl group may reduce volatility but does not mitigate local tissue damage. Treat as a potential corrosive (Skin Corr.[1] 1B) and severe eye irritant (Eye Dam. 1).

  • The Pyran Ring (Peroxide Formation): Tetrahydropyrans are cyclic ethers prone to auto-oxidation. Over time, exposure to air can generate explosive peroxides, especially if the compound is stored as a liquid or in solution.

  • The Phenyl Group (Bioavailability): The lipophilic phenyl ring increases the compound's ability to permeate the stratum corneum (outer skin layer), making dermal absorption a critical route of exposure.

GHS Classification (Inferred/Conservative)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes burns or severe irritation)

  • Serious Eye Damage: Category 1 (Risk of irreversible damage)

  • Flammability: Combustible Liquid/Solid (depending on purity/state)

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix dictates the required barrier protection based on the scale of operation.

Protection Tier Standard Operation (<1 g) Scale-Up / Synthesis (>1 g) Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood or Glovebox Amine vapors/dusts are respiratory sensitizers.
Eye/Face Chemical Splash GogglesGoggles + Face Shield Amines can cause permanent corneal clouding instantly.
Hand Nitrile Gloves (0.11 mm, Double)Nitrile (Inner) + Butyl/Viton (Outer)Standard nitrile degrades under prolonged amine exposure.
Body Cotton Lab Coat (Buttoned)Lab Coat + Chemical Apron Prevents soak-through to street clothes during spills.
Hygiene Wash hands immediately after doffing.Emergency Shower access confirmed.Dermal absorption risk is high.

Part 3: Operational Handling Protocols

Receipt and Storage (The Peroxide Check)

Upon receipt, assume the container is not perfectly sealed.

  • Visual Inspection: Check for crystal formation around the cap (sign of peroxides). If crystals are present, DO NOT OPEN . Contact EHS immediately.

  • Inert Storage: Flush the headspace with Argon or Nitrogen after every use. Oxygen is the enemy of the pyran ring.

  • Temperature: Store at 2–8°C (Refrigerated) to slow oxidation and amine degradation.

Weighing and Transfer
  • Solid Form: Use a static-free spatula. Weigh inside the fume hood using a draft shield. Do not weigh on an open benchtop balance.

  • Liquid/Viscous Oil: Use a positive-displacement pipette or glass syringe. Avoid plastic syringes if possible, as amines can leach plasticizers.

Reaction Setup (Inert Atmosphere)

Because of the basic amine and the ether ring, this compound is sensitive to moisture (hygroscopic) and air.

  • Protocol: Use standard Schlenk techniques.

  • Solvent Choice: Avoid halogenated solvents (DCM, Chloroform) if mixing with strong bases, as amines can react violently or form carbenes under specific conditions.

  • Exotherm Warning: When adding acids (e.g., HCl for salt formation), the reaction will be highly exothermic. Cool the receiving flask in an ice bath (0°C) before addition.

Waste Disposal
  • Never mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream—risk of explosion.

  • Neutralization: Quench amine residues with dilute acid (e.g., 1M HCl) slowly before disposal into the organic waste container.

  • Labeling: Tag waste clearly as "Basic Organic Waste" and "Potential Peroxide Former."

Part 4: Visualization of Safety Logic

Diagram 1: Handling Decision Logic

This flowchart guides the researcher through the decision-making process for safe handling based on the physical state and condition of the reagent.

HandlingLogic Start Start: Receive 3-Phenyltetrahydro-2H-pyran-3-amine CheckState Check Physical State Start->CheckState Solid Solid / Crystalline CheckState->Solid Liquid Liquid / Viscous Oil CheckState->Liquid WeighingSolid Weigh in Hood (Draft Shield) Solid->WeighingSolid Low Risk PeroxideCheck Check for Peroxides (Test Strips) Liquid->PeroxideCheck High Risk PeroxidePos Peroxides Detected (>10ppm) PeroxideCheck->PeroxidePos PeroxideNeg Peroxides Negative PeroxideCheck->PeroxideNeg Disposal DO NOT USE Contact EHS for Disposal PeroxidePos->Disposal WeighingLiq Syringe Transfer (Inert Gas) PeroxideNeg->WeighingLiq Reaction Reaction Setup (Schlenk/Inert) WeighingSolid->Reaction WeighingLiq->Reaction

Caption: Decision logic for handling tetrahydropyran derivatives, prioritizing peroxide detection in liquid forms.

Diagram 2: Emergency Response Workflow

This diagram illustrates the immediate actions required in the event of exposure, emphasizing the difference between skin and eye contact.[1][2][3][4]

EmergencyResponse Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush 15 min Soap & Water Remove Clothing Skin->ActionSkin ActionEye Flush 15 min Force Eyelids Open Do NOT Rub Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if needed Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response protocols for amine exposure. Speed is critical to prevent chemical burns.

References

  • CymitQuimica. 3-Phenyltetrahydro-2h-pyran-3-amine (CAS 1342659-60-2) Product Data. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for 3-Aminotetrahydrofuran (Analogous Compound). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.G: Working with Peroxide-Forming Chemicals. Retrieved from

  • BLD Pharm. 3-Phenyltetrahydro-2H-pyran-3-amine MSDS/Structure Data. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

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